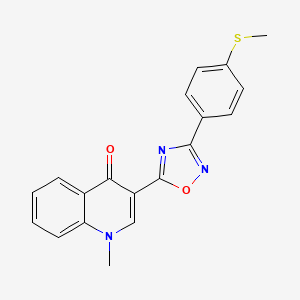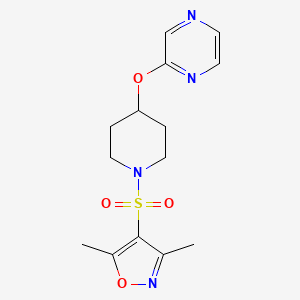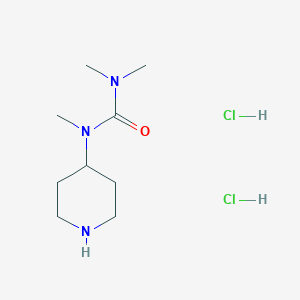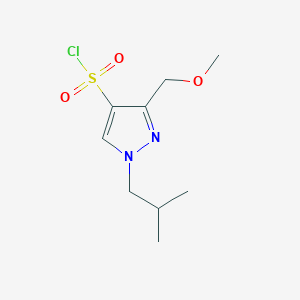
6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide, also known as MBOC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MBOC belongs to the class of benzimidazole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide is not fully understood. However, studies have suggested that 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide inhibits the activity of certain enzymes and proteins involved in cancer cell growth and bacterial cell division. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has been reported to have low toxicity and low side effects. In vitro studies have shown that 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide inhibits the growth of cancer cells and bacteria, while leaving normal cells unharmed. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has also been found to reduce inflammation in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide in lab experiments is its low toxicity and low side effects. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has been found to be stable under certain conditions, making it suitable for use in various assays. However, one of the limitations of using 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide is its limited solubility in water, which may affect its activity in certain experiments.
Direcciones Futuras
There are several future directions for 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide research. One direction is to investigate the potential of 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide as a therapeutic agent for cancer and bacterial infections. Another direction is to study the mechanism of action of 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide in more detail to understand how it inhibits cancer cell growth and bacterial cell division. Additionally, future research could focus on developing more efficient methods for synthesizing 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide and improving its solubility in water.
Conclusion
In conclusion, 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide is a chemical compound that has potential applications in scientific research, particularly in the field of medicine. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has been synthesized using various methods and has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties. The mechanism of action of 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and proteins involved in cancer cell growth and bacterial cell division. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has low toxicity and low side effects, making it suitable for use in lab experiments. Future research could focus on investigating the potential of 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide as a therapeutic agent for cancer and bacterial infections, as well as improving its solubility in water.
Métodos De Síntesis
6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide can be synthesized using different methods, including the reaction of 2-aminopyrazine with 2,5-dimethyl-1,3-benzodioxole-4-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 2-aminopyrazine with 2,5-dimethyl-4-formylbenzoic acid in the presence of ammonium acetate and acetic anhydride. The product obtained from both methods is 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has shown potential applications in scientific research, particularly in the field of medicine. Studies have shown that 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has anti-tumor, anti-inflammatory, and anti-bacterial properties. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results in inhibiting cancer cell growth. 6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide has also been tested against bacteria such as Staphylococcus aureus and Escherichia coli and has exhibited antibacterial activity.
Propiedades
IUPAC Name |
6-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-7-5-14-6-11(15-7)12(19)16-8-2-3-9-10(4-8)18-13(20)17-9/h2-6H,1H3,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENQIKHEQBTXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2419764.png)



![6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2419772.png)

![(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2419774.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2419776.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2419778.png)
![5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2419780.png)

![2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2419784.png)

